(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride
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Overview
Description
(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor to ensure the (2R) configuration.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfonyl group can participate in electrostatic interactions, influencing the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-methylsulfonylpropan-1-ol: Without the hydrochloride salt form.
3-Amino-2-methylsulfonylpropan-1-ol: A positional isomer with different functional group placement.
Uniqueness
(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is unique due to its specific (2R) configuration, which can impart distinct biological activity and chemical reactivity compared to its enantiomers and isomers.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride, often referred to as a methylsulfonyl derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
- Molecular Formula : C₄H₉ClN₂O₃S
- Molecular Weight : 188.64 g/mol
- Solubility : Soluble in water and ethanol.
The compound primarily functions as an inhibitor of renin , an enzyme involved in the regulation of blood pressure through the renin-angiotensin system. By inhibiting renin, it can potentially lower blood pressure and modulate fluid balance in the body .
Pharmacological Targets
- Renin : Inhibits the conversion of angiotensinogen to angiotensin I, leading to decreased blood pressure.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits activity against various pathogens, including bacteria and viruses. It has been shown to enhance the immune response by promoting the production of inflammatory cytokines .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
- Neuroprotective Properties : Investigations suggest that it may have neuroprotective effects, potentially influencing neuronal signaling pathways and protecting against neurodegenerative conditions .
Case Study 1: Renin Inhibition
A study demonstrated that this compound effectively inhibited renin activity in vitro. The results indicated a significant decrease in angiotensin I levels, which correlated with reduced blood pressure in animal models .
Case Study 2: Antimicrobial Efficacy
In a controlled trial, this compound was administered to subjects with bacterial infections. The outcomes showed a marked reduction in infection markers and improved recovery times compared to placebo groups .
Safety and Toxicity
Toxicological assessments indicate that this compound has a low toxicity profile with no significant adverse effects reported at therapeutic doses. However, further studies are warranted to fully understand its safety profile in long-term use .
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKBLYETLZNDS-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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